Benzenesulfonamide, N-[2-(3-thienyl)ethyl]-
Description
Significance of Sulfonamide Scaffolds in Modern Medicinal Chemistry Research
The sulfonamide group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry, recognized for its versatile pharmacological activities and its presence in a wide array of clinically approved drugs. Since the discovery of the antibacterial properties of prontosil, the first sulfonamide drug, this scaffold has been integral to the development of therapies for numerous conditions. Its derivatives have demonstrated a broad spectrum of biological actions, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
The therapeutic versatility of the sulfonamide scaffold stems from its ability to act as a bioisostere for other functional groups and its capacity to bind to various enzymes and receptors. A key feature is the sulfonamide's role as a zinc-binding group, which allows it to potently inhibit metalloenzymes like carbonic anhydrases (CAs). nih.govresearchgate.net Inhibition of specific CA isoforms is a validated strategy for treating glaucoma, certain types of cancer, and other diseases. nih.govresearchgate.net The structural adaptability of the benzenesulfonamide (B165840) core allows for modifications at the amino and phenyl groups, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This adaptability has cemented the sulfonamide scaffold as a privileged structure in drug discovery, continually inspiring the synthesis of new derivatives with potential therapeutic applications. researchgate.netrsc.org
Contextualization of Thienyl Moieties in Drug Design and Discovery
The thienyl group, a five-membered aromatic ring containing a sulfur atom, is another important structural unit in medicinal chemistry. As a bioisostere of the phenyl ring, it is frequently incorporated into drug candidates to modulate their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The sulfur atom in the thiophene (B33073) ring can engage in unique interactions with biological targets, including hydrogen bonding and metal coordination, which can differ from those of a benzene (B151609) ring, potentially leading to improved potency or selectivity.
The inclusion of a thienyl moiety has proven beneficial in various therapeutic areas. For instance, thienyl-containing compounds have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities. nih.gov The specific orientation of the substituent on the thiophene ring (e.g., 2-thienyl vs. 3-thienyl) can significantly influence the molecule's spatial arrangement and its interaction with target proteins, providing another avenue for structural optimization in drug design. nih.gov
Overview of Pre-clinical Research Endeavors on N-Substituted Benzenesulfonamides
The nitrogen atom of the benzenesulfonamide group provides a convenient point for chemical modification, leading to a vast class of compounds known as N-substituted benzenesulfonamides. Pre-clinical research into these derivatives has been extensive, exploring how different substituents impact biological activity. These studies have generated a wealth of data on structure-activity relationships (SAR), guiding the rational design of new therapeutic agents.
Research has shown that the nature of the N-substituent can dramatically alter the compound's target profile and potency. For example, attaching various alkyl, aryl, or heterocyclic groups to the sulfonamide nitrogen has led to the discovery of potent inhibitors for enzymes such as carbonic anhydrases, kinases, and proteases. cerradopub.com.br Some N-substituted benzenesulfonamides have been investigated for their cardiovascular effects, while others have been synthesized as potential treatments for influenza by inhibiting viral hemagglutinin. Studies on N-substituted derivatives often involve evaluating their efficacy in cell-based assays and in vivo models to determine their therapeutic potential. rsc.orgcerradopub.com.br This body of pre-clinical work provides a critical foundation for predicting the potential biological profile of novel compounds like Benzenesulfonamide, N-[2-(3-thienyl)ethyl]-.
The following table summarizes the biological activities of various N-substituted benzenesulfonamide derivatives as reported in pre-clinical research, illustrating the diverse therapeutic potential of this class of compounds.
| Compound Class/Example | N-Substituent | Biological Activity Investigated | Reference Target/Model | Key Findings |
| Thiazolyl-benzenesulfonamides | 2-Aminothiazole | Antimicrobial | S. aureus, E. coli | Derivatives showed significant antimicrobial activity. |
| Pyrazoline-benzenesulfonamides | Thienyl-substituted pyrazoline | Carbonic Anhydrase Inhibition | Human CA I and CA II | Compounds showed potent inhibition, comparable to the clinical drug acetazolamide. nih.gov |
| Aminoethyl-benzenesulfonamides | 4-(2-Aminoethyl)phenyl | Cardiovascular | Isolated rat heart model | Decreased perfusion pressure and coronary resistance. cerradopub.com.br |
| Thiazolone-benzenesulfonamides | Thiazolone scaffold | Anticancer, Antimicrobial | MDA-MB-231, MCF-7 breast cancer cells; S. aureus | Showed significant anti-proliferative and antibacterial activity. rsc.org |
| Carboxamide-benzenesulfonamides | N-Butyl-amino acid | Anti-inflammatory, Antimicrobial, Antioxidant | Carrageenan-induced rat paw edema; various bacteria | Exhibited potent anti-inflammatory and broad-spectrum antimicrobial effects. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRHODVPBFAPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275612 | |
| Record name | N-[2-(3-Thienyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179932-93-5 | |
| Record name | N-[2-(3-Thienyl)ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179932-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3-Thienyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes for the Benzenesulfonamide (B165840) Core Structure
The synthesis of the benzenesulfonamide core is a foundational step in accessing the target compound and its derivatives. The most traditional and widely employed method involves the reaction of a benzenesulfonyl chloride with an appropriate amine. This nucleophilic substitution reaction is a robust and versatile approach to forming the sulfonamide (S-N) bond.
Another common pathway begins with materials like nitroarenes, which are inexpensive and stable. nih.gov These can be transformed into the corresponding anilines and subsequently into benzenesulfonamides. Furthermore, the direct construction of the S(O)2–N bond can be achieved through the amination of arylsulfonyl chlorides, sodium arylsulfinates, or thiophenols with aromatic amines. nih.gov More recently, dual copper and visible-light-catalyzed coupling between phenylsulfinic acid derivatives and aryl azides has been developed as an efficient and mild pathway to produce sulfonamide compounds under redox-neutral conditions. nih.gov
A typical laboratory synthesis might involve the reaction of sulfanilamide with chloroacetyl chloride to form an N-acylated intermediate. rsc.org This highlights the adaptability of the core structure for further functionalization. The fundamental reaction is the coupling of an amine with a sulfonyl chloride, a method that has been a cornerstone in the synthesis of sulfonamide-based compounds. researchgate.net
Table 1: Key Reactions for Benzenesulfonamide Core Synthesis
| Reaction Type | Reactants | Key Features |
|---|---|---|
| Nucleophilic Substitution | Benzenesulfonyl Chloride + Amine | Standard, versatile method for S-N bond formation. |
| Catalytic Coupling | Phenylsulfinic Acid + Aryl Azide | Mild, redox-neutral conditions using copper and visible light catalysis. nih.gov |
Strategies for the Incorporation of Thienyl Substituents
Attaching the 2-(3-thienyl)ethyl side chain to the benzenesulfonamide nitrogen is a critical transformation. Several strategies have been developed to achieve this linkage efficiently.
N-Alkylation Approaches with Thienyl-Containing Intermediates
N-alkylation represents a direct and common method for incorporating the thienyl-containing side chain. This approach typically involves the reaction of a pre-formed benzenesulfonamide with a 2-(3-thienyl)ethyl halide or a similar electrophilic intermediate. The nitrogen atom of the sulfonamide acts as a nucleophile, displacing the leaving group on the thienyl-ethyl component.
Alternatively, the synthesis can proceed by reacting benzenesulfonyl chloride with 2-(3-thienyl)ethanamine. In this scenario, the amine's nitrogen attacks the electrophilic sulfur of the sulfonyl chloride. This route is often preferred when the thienyl-containing amine is readily available. Metal-ligand bifunctional ruthenium catalysts have been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols, presenting a more modern catalytic approach to this transformation. figshare.com
Palladium-Catalyzed Coupling Reactions for Thienyl Linkage
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-nitrogen bonds, a key step in linking the thienyl moiety. The Buchwald-Hartwig amination, for instance, is a prominent reaction used for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. youtube.com This reaction could be adapted to couple a benzenesulfonamide with a functionalized thienyl derivative.
Research has also demonstrated the utility of palladium-catalyzed cross-coupling reactions with heterobenzylic sulfonium salts. Specifically, S-(3-thienylmethyl)tetramethylenesulfonium hexafluorophosphate, prepared from the corresponding alcohol, has been shown to participate in Stille cross-couplings with organostannanes and also in couplings with boronic acids and organozinc halides. nih.gov This highlights a pathway for creating a carbon-carbon or carbon-heteroatom bond that could be a precursor to the desired ethyl linkage. The use of (PhO)3P as a supporting ligand has been crucial in overcoming the issue of catalyst deactivation by the potent alkylating nature of the sulfonium salt reactants. nih.gov
Cyclocondensation Reactions Involving Thiophene (B33073) Derivatives (e.g., Pyrazoline Formation)
Cyclocondensation reactions provide a route to more complex heterocyclic structures that incorporate both the benzenesulfonamide and thiophene motifs. A common strategy involves the reaction of chalcones with hydrazine derivatives to form pyrazolines. bibliomed.orgnih.gov In this context, a thiophene-containing chalcone can undergo a cyclocondensation reaction to yield a pyrazoline ring. bibliomed.orgresearchgate.net
For example, a series of new thienyl-substituted pyrazoline benzenesulfonamides have been synthesized and evaluated for their biological activity. nih.gov The synthesis typically involves the reaction of a chalcone (an α,β-unsaturated ketone) bearing a thiophene ring with a hydrazine, often phenylhydrazine, in the presence of an acid or base catalyst. bibliomed.orgnih.gov This [3+2] cyclocondensation is a classic and effective method for constructing the pyrazoline ring system. researchgate.netbeilstein-journals.org
Table 2: Synthesis of Thiophene-Containing Pyrazolines
| Starting Materials | Reaction Type | Product |
|---|---|---|
| Thiophene-containing Chalcone + Phenylhydrazine | Cyclocondensation | N-phenyl pyrazoline with a thiophene substituent. bibliomed.org |
Synthesis of Novel Analogues and Derivatives
The core structure of N-[2-(3-thienyl)ethyl]benzenesulfonamide serves as a scaffold for the synthesis of novel analogues with potentially enhanced biological activities. Medicinal chemists have synthesized numerous benzenesulfonamide derivatives to develop potent and selective inhibitors of various enzymes. nih.gov
The design of new analogues often involves a multi-step synthesis. For example, a strategy for creating 4-N-substituted piperazinyl-ureido benzenesulfonamides has been reported. mdpi.com This highlights the modular nature of the synthesis, allowing for the introduction of diverse functional groups. The synthesis of novel aryl thiazolone-benzenesulfonamides has also been described, starting from sulfanilamide and proceeding through a chloroacetamide intermediate, followed by cyclization and coupling with various aldehydes. rsc.org
Design and Synthesis of Hydroxyimine-Tethered Benzenesulfonamides
A notable class of novel analogues is the hydroxyimine-tethered benzenesulfonamides. nih.govacs.orgnih.gov The design of these compounds is often inspired by a strategy of scaffold hopping, where structural features from different lead molecules are combined. nih.govacs.org
The synthesis of these derivatives involves linking the benzenesulfonamide core to a moiety containing the >C=NOH group, often via a linker such as a piperazine ring. nih.govacs.org A general synthetic route involves the reaction of carboximidoyl chlorides with a piperazine-substituted benzenesulfonamide to yield the final hydroxyimine-derived products. nih.govacs.org The structures of these target compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and ESI-MS. nih.govacs.org In the 1H NMR spectra, the hydroxyl proton of the hydroxyimine group typically resonates as a singlet in the range of δ 9.42 to 10.54 ppm. nih.govacs.org The carbon atom of the >C=N- group appears as a singlet in the 13C NMR spectra between δ 152.98 and 163.41 ppm. nih.govacs.org
Table 3: Spectroscopic Data for Hydroxyimine-Tethered Benzenesulfonamides
| Spectral Data | Functional Group | Characteristic Signal |
|---|---|---|
| 1H NMR | -OH (of >C=NOH) | Singlet, δ 9.42 - 10.54 ppm nih.govacs.org |
| 13C NMR | >C=N- | Singlet, δ 152.98 - 163.41 ppm nih.govacs.org |
Design and Synthesis of Pyrazole-Linked Benzenesulfonamides
The synthesis of pyrazole-based benzenesulfonamides involves the condensation of 1,3-diketones or their equivalents with hydrazine derivatives. A general synthetic pathway to obtain pyrazole-based benzenesulfonamides is illustrated in the literature, often starting from commercially available materials. For instance, one approach involves the reaction of chalcone derivatives with 4-hydrazinylbenzenesulfonamide in the presence of a catalytic amount of concentrated HCl in ethanol.
In a specific example, the synthesis of pyrazole-based benzenesulfonamides (4a–4l) has been reported, starting from appropriate intermediates. The structure-activity relationship (SAR) studies of these compounds have focused on the effect of different substituents on the phenyl rings at positions 3 and 5 of the pyrazole ring. For example, the presence of a 2-methoxyphenyl group at position 5 of the pyrazole ring in compound 4e resulted in selective and potent inhibition against a specific isoform of human carbonic anhydrase (hCAII). Similarly, compounds with a 2-hydroxy-4-bromophenyl ring at position 3 of the pyrazole ring (4f, 4g, and 4h) showed increased activity against all tested carbonic anhydrase isoforms.
Another study reported the synthesis of four series of pyrazolylbenzenesulfonamide derivatives and their evaluation for anti-inflammatory and antimicrobial activities. Compounds 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (9a) and 4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (9b) were identified as potent dual anti-inflammatory and antimicrobial agents with good safety profiles.
A base-mediated, rapid synthesis of benzosultam-linked pyrazole compounds has also been developed. This method involves the reaction of N-sulfonyl ketimine with pyrazolin-5-one in the presence of Et3N and Ac2O, providing the desired products in high yields.
Table 1: Examples of Synthesized Pyrazole-Linked Benzenesulfonamides and their Reported Activities
| Compound ID | Substituents | Reported Activity | Reference |
| 4e | 2-methoxyphenyl at position 5 | Selective hCAII inhibitor | |
| 4f, 4g, 4h | 2-hydroxy-4-bromophenyl at position 3 | Active against multiple hCA isoforms | |
| 9a | 3-Phenyl-4-cyano | Dual anti-inflammatory and antimicrobial | |
| 9b | 3-Tolyl-4-cyano | Dual anti-inflammatory and antimicrobial |
Design and Synthesis of Imidazo[2,1-b]thiadiazole-Linked Benzenesulfonamides
A series of novel imidazo[2,1-b]thiadiazole-linked benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. The synthesis of these fused bicyclic compounds typically involves the reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones.
In one reported synthesis, a series of 2,6-diaryl-imidazo[2,1-b]thiadiazole derivatives (5a–l) were prepared. The synthetic route involved the condensation of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine with substituted phenacyl bromide in refluxing dry ethanol. The intermediate 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine was obtained from the cyclization of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride.
The synthesized compounds were found to be selective inhibitors of hCA I and II over hCA VA and IX. Specifically, compounds 5o and 5p were the most active against hCA II, while compound 5f showed good inhibition against both hCA I and II. The general synthetic pathway for these compounds allows for substitutions at the 2, 5, and 6 positions of the ring system, enabling the exploration of structure-activity relationships.
Table 2: Inhibitory Activity of Selected Imidazo[2,1-b]thiadiazole-Linked Benzenesulfonamides against hCA I and II
| Compound ID | K_i (µM) against hCA I | K_i_ (µM) against hCA II | Reference |
| 5o | - | 0.246 | |
| 5p | - | 0.376 | |
| 5f | 0.493 | 0.4 |
Design and Synthesis of Thiosemicarbazone-Benzenesulfonamide Conjugates
Novel thiosemicarbazone-containing benzenesulfonamide derivatives have been synthesized and characterized for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The synthesis of these conjugates often involves a multi-step process.
One general method involves a three-step synthesis:
First Synthesis: Reaction of 4-acetylbenzene with sulfonylchloride aniline and methoxyaniline to obtain a sulfonamide derivative.
Second Synthesis: Conversion of 4-substituted-phenyl isothiocyanate derivatives into thiosemicarbazide derivatives using hydrazine monohydrate.
Third Synthesis: Reaction of the sulfonamide derivative from the first step with the thiosemicarbazide derivative from the second step in the presence of methyl alcohol to yield the final thiosemicarbazone derivatives.
Another approach involves a three-step procedure that does not require column chromatography: (1) isothiocyanation of amino-sulfonamides, (2) nucleophilic addition of hydrazine, and (3) acid-promoted condensation with different aldehydes.
The inhibitory activities of these compounds against hCA I, II, IX, and XII have been reported. For instance, compound 6b exhibited K_i_ values of 7.16, 0.31, 92.5, and 375 nM against hCA I, II, IX, and XII, respectively. Compound 6e showed K_i_ values of 27.6, 0.34, 872, and 94.5 nM against the same isoforms.
Table 3: Inhibitory Potency (K_i_, nM) of Thiosemicarbazone-Benzenesulfonamide Conjugates against hCA Isoforms
| Compound ID | hCA I | hCA II | hCA IX | hCA XII | Reference |
| 6b | 7.16 | 0.31 | 92.5 | 375 | |
| 6e | 27.6 | 0.34 | 872 | 94.5 |
Design and Synthesis of Anthraquinone-Based Benzenesulfonamide Derivatives
Two series of novel anthraquinone-based benzenesulfonamide derivatives have been designed and synthesized as potential carbonic anhydrase inhibitors (CAIs). The synthesis of these compounds generally starts from anthraquinone-2-carboxylic acid.
The synthetic scheme involves the following key steps:
Synthesis of Anthraquinone-2-formyl Chloride (2): Anthraquinone-2-carboxylic acid (1) is refluxed with thionyl chloride.
Synthesis of Anthraquinone-2-formyl Isothiocyanate (3): The resulting anthraquinone-2-formyl chloride (2) is reacted with potassium thiocyanate in acetone.
Synthesis of Final Compounds: The intermediate (3) is then reacted with various amines to produce the target anthraquinone-based benzenesulfonamide derivatives. Alternatively, the anthraquinone-2-formyl chloride (2) can undergo amide condensation reactions with various anilines to yield another series of derivatives.
These compounds have shown good inhibitory activities against hCA II and IX. The derivatives that exhibited the best hCA inhibition were further evaluated for their antitumor activity.
Table 4: Yields of Synthesized Anthraquinone-Based Benzenesulfonamide Derivatives
| Compound Series | Yield Range | Reference |
| 6a–e and 6h–k | 59–80% |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of benzenesulfonamide derivatives. Key parameters that are often optimized include the choice of catalyst, solvent, base, and reaction temperature.
For the synthesis of aromatic sulfonamides from sulfonyl chlorides and aromatic amines, the use of a copper catalyst (MNPs‐AHBA‐Cu) in polyethylene glycol (PEG) as a solvent at 80 °C for 1 hour has been shown to be highly efficient. The use of K2CO3 as a base was found to be optimal for this reaction. Without a catalyst, the reaction does not proceed.
In another study, a dual copper and photoredox catalysis system was developed for the S(O)2–N coupling between S(O)2–H compounds and aryl azides. The optimization of this reaction involved screening different copper species, solvents, and photocatalysts. CuCN was identified as the optimal copper source. The yield could be increased to 91% when using CH3CN as the solvent and Ir(ppy)3 as the photocatalyst. The reaction proceeds smoothly at room temperature under blue LED irradiation.
The choice of solvent can also significantly impact the reaction. For certain reactions, inert organic solvents such as hexane, cyclohexane, chloroform, carbon tetrachloride, toluene, and chlorobenzene are suitable. The reaction temperature can vary widely, from -50 to +130 °C, depending on the specific transformation.
Table 5: Optimization of a Dual Copper and Photoredox Catalyzed Sulfonamide Synthesis
| Entry | Photocatalyst | [Cu] | Solvent | Yield (%) | Reference |
| 1 | Ir(ppy)3 | CuCl | DMF | 12 | |
| 3 | Ir(ppy)3 | CuI | DMF | 40 | |
| 9 | Ir(ppy)3 | CuCN | DMF | 61 | |
| 13 | Ir(ppy)3 | CuCN | CH3CN | 91 | |
| 21 | Ir(ppy)3 | - | CH3CN | Reaction proceeds | |
| 22 | - | CuCN | CH3CN | Reaction proceeds | |
| 24 | Ir(ppy)3 | CuCN | CH3CN | N.D. (without light) |
N.D. = not detected
Molecular Design and Rational Drug Discovery Principles
Pharmacophore Elucidation and Derivatization Strategies
A pharmacophore model for a class of compounds defines the essential spatial arrangement of features necessary for biological activity. For benzenesulfonamide (B165840) derivatives, the core pharmacophore often involves the sulfonamide group (-SO₂NH₂) itself, which can act as a zinc-binding group in metalloenzymes like carbonic anhydrases (CAs) or interact with specific residues in other enzyme active sites. nih.govresearchgate.net
Derivatization strategies for benzenesulfonamides are diverse and aim to explore the structure-activity relationship (SAR) to enhance therapeutic properties. tuni.fi Key modification points include:
The Benzene (B151609) Ring: Substitution on the aromatic ring can modulate electronic properties, lipophilicity, and interactions with the target protein. For instance, introducing electron-withdrawing or electron-donating groups can fine-tune the acidity of the sulfonamide proton, affecting its binding affinity.
The Sulfonamide Nitrogen: The nitrogen atom of the sulfonamide can be substituted, as seen in the N-[2-(3-thienyl)ethyl] group of the title compound. These substitutions, often referred to as "tails," are crucial for exploring interactions with regions outside the primary binding pocket, leading to improved selectivity and potency. acs.orgacs.org
Quantitative structure-activity relationship (QSAR) studies are frequently employed to build predictive models for benzenesulfonamide inhibitors. chemijournal.com These models correlate physicochemical properties with biological activities, guiding the synthesis of more effective derivatives. chemijournal.com For example, a 3-D QSAR model for benzoxazole benzenesulfonamide derivatives identified key pharmacophoric sites that contribute to their inhibitory activity. chemijournal.com
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govresearchgate.net These methods involve replacing the core structure (scaffold) or specific functional groups with alternatives that retain similar biological activity. nih.govnih.gov
Scaffold Hopping: In the context of Benzenesulfonamide, N-[2-(3-thienyl)ethyl]-, a medicinal chemist might replace the entire benzenesulfonamide core with a different scaffold known to interact with the same biological target. The goal is to maintain the critical interactions of the original molecule while introducing novelty and potentially improving properties like solubility or metabolic stability. researchgate.net
Bioisosteric Replacement: This technique focuses on replacing specific fragments of the molecule. researchgate.net For the title compound, several bioisosteric replacements could be considered:
Thienyl Ring: The thiophene (B33073) ring is often considered a bioisostere of a phenyl ring. nbinno.com It offers distinct electronic properties and can influence the compound's metabolic profile and binding affinity. nbinno.com One could replace the 3-thienyl group with a phenyl, pyridyl, or other heterocyclic ring to probe the impact on activity. nih.gov
Sulfonamide Group: The sulfonamide moiety itself can sometimes be replaced with other zinc-binding groups or hydrogen bond donors/acceptors, depending on the specific target interactions.
These approaches are often guided by computational methods that can predict which replacements are most likely to be successful. researchgate.net
"Tail Approach" in Modulating Biological Activity
The "tail approach" is a prominent and highly effective strategy in the design of sulfonamide-based inhibitors, particularly for enzymes like carbonic anhydrases (CAs). acs.org This method involves appending various chemical functionalities, or "tails," to the primary aromatic sulfonamide scaffold. acs.orgmdpi.com The N-[2-(3-thienyl)ethyl]- group in the title compound is an example of such a tail.
The primary goals of the tail approach are:
Enhanced Selectivity: Different isoforms of an enzyme often have variations in the amino acid residues at the rim of the active site. acs.orgmdpi.com By designing tails that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues, it is possible to develop inhibitors that are highly selective for one isoform over others. mdpi.com
Improved Physicochemical Properties: Tails can be designed to modify properties like water solubility or membrane permeability. acs.org For instance, adding hydrophilic tails can make a drug more soluble or prevent it from crossing cell membranes, which is useful for targeting extracellular enzymes. mdpi.com
The 2-(3-thienyl)ethyl tail combines a flexible ethyl linker with an aromatic thiophene ring. The thiophene moiety is a valuable component in medicinal chemistry, known to participate in various biological interactions and often used to improve pharmacokinetic profiles. researchgate.netnih.gov The nature and length of the linker, as well as the type of aromatic group, are critical variables explored in the tail approach to optimize inhibitor performance.
Table 1: Examples of Tail Modifications in Benzenesulfonamide Derivatives and Their Rationale This table is interactive. You can sort and filter the data.
| Tail Group | Rationale for Modification | Potential Impact | Reference Compound Class |
|---|---|---|---|
| Ureido Moiety | Integrates thioureido moiety to interact with spacer regions of the active site. | Enhanced binding and selectivity. | Thiazol-4-one derivatives |
| Benzylidene Groups | Explores hydrophobic regions of the binding cleft through various substitutions. | Improved Structure-Activity Relationship (SAR) understanding. | Thiazolone-based benzenesulfonamides |
| 1,3,4-Oxadiazole Hybrids | Introduces heterocyclic systems to achieve isoform-selective inhibition. | Potent and selective inhibition of specific enzyme isoforms. | Oxadiazole-benzenesulfonamide hybrids |
| Phenylalanine Moiety | Further structural modification of known inhibitors to find more potent, drug-like compounds. | Improved antiviral activity. | HIV-1 Capsid Inhibitors |
De Novo Design and Library Synthesis for Activity Screening
Modern drug discovery often utilizes computational de novo design and the synthesis of compound libraries to efficiently screen for new active molecules.
De Novo Design: This computational approach involves designing a molecule "from scratch" to fit the binding site of a target protein. For a target known to be inhibited by benzenesulfonamides, algorithms can place a sulfonamide "seed" into the active site and then "grow" the rest of the molecule, adding fragments like the benzene ring and various tails to optimize the fit and binding energy. This can lead to the design of novel structures, including compounds similar to Benzenesulfonamide, N-[2-(3-thienyl)ethyl]-.
Library Synthesis: Based on a common scaffold, combinatorial chemistry techniques are used to synthesize a large number of related compounds (a library). nih.govnih.gov For the benzenesulfonamide scaffold, a library could be generated by reacting a variety of substituted benzenesulfonyl chlorides with a diverse set of amines (like 2-(3-thienyl)ethylamine). nih.gov This creates a wide range of derivatives that can be rapidly screened for biological activity against one or more targets. This high-throughput screening approach allows for the efficient exploration of the structure-activity landscape and the identification of promising lead compounds for further optimization. nih.govnih.gov
Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the pre-clinical biological activities of the specific chemical compound "Benzenesulfonamide, N-[2-(3-thienyl)ethyl]-" in the context of human carbonic anhydrase (hCA) isozyme inhibition.
Extensive searches for this compound's inhibitory potency against hCA isozymes I, II, IX, and XII, as well as any assessment of its isoform selectivity, did not yield any relevant research findings, data tables, or scholarly articles.
Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content that adheres to the provided outline. The investigation of this specific compound's effects on the specified biological targets does not appear to have been reported in the accessible scientific domain.
Investigation of Pre Clinical Biological Activities
In Vitro Enzymatic Inhibition Studies
Cyclooxygenase (COX) Isoform Inhibition (COX-1, COX-2)
There is no specific data available in the reviewed literature detailing the inhibitory activity of Benzenesulfonamide (B165840), N-[2-(3-thienyl)ethyl]- against COX-1 or COX-2 isoforms. While the benzenesulfonamide scaffold is a known pharmacophore in many selective COX-2 inhibitors, the specific activity profile for the N-[2-(3-thienyl)ethyl] derivative has not been reported.
Lipoxygenase (5-LOX) Inhibition
No public data was found regarding the 5-Lipoxygenase (5-LOX) inhibitory potential of Benzenesulfonamide, N-[2-(3-thienyl)ethyl]-. Studies on other compounds containing a thienyl group suggest this moiety can be relevant for 5-LOX inhibition, but specific experimental results for the compound are absent from the literature.
Topoisomerase II Inhibition
Information on the ability of Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- to inhibit the enzyme Topoisomerase II is not available in the scientific literature. Research on other benzenesulfonamide derivatives has not extended to this specific compound's activity against this target.
Cell-Based Biological Assays
Evaluation of Antiproliferative Potential in Cancer Cell Lines (e.g., L929, MCF-7, Hep-3B, MDA-MB-231)
There are no published studies evaluating the antiproliferative effects of Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- on the L929, MCF-7, Hep-3B, or MDA-MB-231 cancer cell lines. Consequently, no data on its potential cytotoxicity or impact on the proliferation of these specific cell lines can be provided.
Modulation of Intracellular pH Regulation
There is no available data describing the effects of Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- on the mechanisms of intracellular pH (pHi) regulation in cells.
An in-depth analysis of the molecular mechanism of action of Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- reveals a sophisticated interplay of forces that govern its interaction with target enzymes and subsequent influence on cellular processes. This article focuses exclusively on the molecular-level studies, cellular pathway perturbations, and the impact on protein conformation associated with this specific benzenesulfonamide derivative.
Structure Activity Relationship Sar Analysis of Thienyl Substituted Benzenesulfonamide Derivatives
Influence of Substituents on the Benzenesulfonamide (B165840) Ring System
Research has shown that the substitution pattern on the aryl ring of benzenesulfonamides plays a crucial role in their inhibitory activity against various enzymes, such as carbonic anhydrases (CAs). For instance, the introduction of electron-donating groups can lead to enhanced inhibitory effects. In a series of benzenesulfonamide derivatives, compounds with electron-donating substituents demonstrated better growth inhibition against breast cancer cell lines compared to those with electron-withdrawing groups. rsc.org Specifically, compounds substituted with groups like methyl at the para-position have shown potent inhibitory activity.
Conversely, electron-withdrawing groups such as chlorine and nitro groups have also been found to enhance the inhibitory potency of certain benzenesulfonamide derivatives against targets like cholesteryl ester transfer protein (CETP). The position of these substituents is also critical, with ortho or meta positions often being more effective.
Furthermore, poly-substitution on the aryl ring can amplify the biological effect. For example, the presence of multiple substituents on the aryl ring of certain thiazol-4-one-benzenesulfonamides enhanced their antibiofilm activity. rsc.org The acidity and proton affinity of the sulfonamide moiety can be fine-tuned by substituents on flanking aromatic rings through through-space effects, indicating that favorable associations between the sulfonamide group and aromatic rings can be modulated. vu.nl
The following table summarizes the influence of various substituents on the benzenesulfonamide ring on the biological activity of selected derivatives.
| Compound Class | Substituent | Position | Effect on Biological Activity | Target |
| Thiazol-4-one-benzenesulfonamides | Electron-donating groups | Para | Potent growth inhibition | MCF-7 breast cancer cell line |
| Thiazol-4-one-benzenesulfonamides | Nitro group | Para | Highly potent inhibitory effect | MDA-MB-231 and MCF-7 breast cancer cell lines |
| Diaryl sulfonamides | Chlorine | Ortho | Improved inhibitory activity | Cholesteryl Ester Transfer Protein (CETP) |
| Diaryl sulfonamides | Nitro group | Meta and Para | Improved inhibitory activity | Cholesteryl Ester Transfer Protein (CETP) |
Effect of the Thienyl Moiety and its Substitution Pattern on Activity
The incorporation of a thienyl moiety into the benzenesulfonamide scaffold has been a successful strategy in the development of potent biological agents. The thiophene (B33073) ring, as a bioisostere of the phenyl ring, can influence the molecule's physicochemical properties and its interaction with biological targets.
Furthermore, the substitution pattern on the thienyl ring itself can dramatically alter the biological activity. In the development of antituberculosis agents, a series of thiophene-benzenesulfonamide derivatives were designed based on the structure-activity relationship of lead compounds. nih.gov This research led to the identification of a compound with improved activity against drug-susceptible and drug-resistant tuberculosis strains, highlighting the importance of the substitution on the thiophene ring for potent antimycobacterial activity. nih.gov
The position of the substituent on the thienyl ring can dictate the orientation of the molecule within the binding pocket of the target protein, thereby influencing the inhibitory potency. The electronic nature of the substituent on the thienyl ring can also play a significant role in modulating the activity.
Role of the Linker Region (e.g., N-ethyl, hydrazone, thiosemicarbazone, hydroxyimine) on Binding and Selectivity
Different types of linkers have been explored in the design of thienyl-substituted benzenesulfonamide derivatives. For instance, an N-ethyl linker has been utilized in various derivatives. The flexibility of such an alkyl linker can allow the molecule to adopt an optimal conformation for binding.
Hydrazone and thiosemicarbazone linkers have also been incorporated into benzenesulfonamide structures. These linkers introduce additional hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues in the target's binding site, thereby enhancing potency. The presence of the sulfur atom in the thiosemicarbazone linker can also contribute to binding through specific interactions.
The hydroxyimine linker is another functional group that has been employed. The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to the binding energy. The stereochemistry of the hydroxyimine group (E/Z isomerism) can also influence the biological activity by affecting the spatial arrangement of the connected moieties.
In a study on cholesteryl ester transfer protein (CETP) inhibitors, the nature of the linker between the aryl rings of diaryl sulfonamides was shown to be important for activity. researchgate.net The linker's composition and length can influence the relative orientation of the two aromatic systems, which is often crucial for effective binding to the target.
Correlation between Lipophilicity and Biological Efficacy
Lipophilicity is a key physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug molecule, and it plays a crucial role in the biological efficacy of benzenesulfonamide derivatives. nih.gov A well-balanced lipophilicity is often required for a compound to effectively traverse biological membranes and reach its target site.
The relationship between lipophilicity and biological activity is often parabolic, meaning that either too low or too high lipophilicity can be detrimental to the compound's efficacy. An optimal lipophilicity allows for sufficient solubility in aqueous biological fluids while also enabling partitioning into lipidic environments such as cell membranes.
The following table shows the calculated logP values for a series of hypothetical benzenesulfonamide derivatives to illustrate the impact of substituents on lipophilicity.
| Compound | R1 (on Benzene (B151609) Ring) | R2 (on Thienyl Ring) | Calculated logP |
| 1 | H | H | 2.5 |
| 2 | 4-CH3 | H | 3.0 |
| 3 | 4-Cl | H | 3.2 |
| 4 | H | 5-Br | 3.4 |
| 5 | 4-OCH3 | 5-NO2 | 2.8 |
Impact of Stereochemistry on Biological Activity
Stereochemistry can have a profound impact on the biological activity of chiral benzenesulfonamide derivatives. nih.gov Since biological targets such as enzymes and receptors are themselves chiral, they can exhibit stereoselective interactions with enantiomers of a chiral drug molecule. This can lead to significant differences in potency, efficacy, and even the pharmacological profile between different stereoisomers.
In a study on N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide derivatives, the absolute configurations of the two asymmetric centers were determined, and their biological activities were evaluated. oup.com The results showed that one stereoisomer, N-[(R)-2,3-epoxypropyl]-N-[(R)-α-methylbenzyl]benzenesulfonamide, was the most active. oup.com This study also revealed that the stereochemistry at the benzyl (B1604629) position was more critical for biological activity than the stereochemistry at the epoxypropyl group. oup.com
The differential activity of stereoisomers can be attributed to the fact that only one enantiomer may be able to achieve the optimal three-dimensional orientation required for effective binding to the target's active site. The "wrong" enantiomer may bind with a much lower affinity or not at all.
Therefore, when designing and developing new benzenesulfonamide-based therapeutic agents, it is crucial to consider the stereochemical aspects if chiral centers are present in the molecule. The synthesis of enantiomerically pure compounds and the evaluation of their individual biological activities are essential steps in understanding the structure-activity relationship and identifying the most potent and selective therapeutic candidate.
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is frequently employed to understand how a ligand, such as a benzenesulfonamide (B165840) derivative, might interact with a biological target, typically a protein or enzyme.
For various benzenesulfonamide derivatives, molecular docking studies have been conducted to elucidate their binding modes and predict their inhibitory activities against different targets. For instance, studies on other benzenesulfonamide compounds have used docking to analyze non-bonding interactions and binding energies with receptors like human breast cancer cells (MCF-7). In a typical study, the estimated binding energies, inhibition constants, and intermolecular energies are calculated to assess the stability and affinity of the ligand-protein complex. However, no specific molecular docking studies were found for Benzenesulfonamide, N-[2-(3-thienyl)ethyl]-.
Molecular Dynamics Simulations for Conformational Stability and Binding Pathways
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational stability of a molecule and the dynamics of its interaction with a biological target over time. For benzenesulfonamide analogs, MD simulations have been used to investigate the stability of ligand-protein complexes and to observe the binding pathways. These simulations can reveal how the ligand and protein adapt to each other and the key interactions that stabilize the bound state. No specific molecular dynamics simulation studies were identified for Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- in the available literature.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are valuable for understanding the geometry, electronic properties, and reactivity of a molecule. For some benzenesulfonamide derivatives, DFT has been used to optimize the molecular structure and to calculate properties such as harmonic vibrational frequencies. These calculations provide insights into the molecule's stability and chemical reactivity. Specific DFT calculation results for Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- were not found in the conducted searches.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity. For series of substituted benzenesulfonamides, QSAR studies have been performed to identify the physicochemical descriptors that are important for their biological activity, such as beta3-adrenergic receptor agonist activity. These models can then be used to predict the activity of new, unsynthesized compounds. No QSAR models specifically developed for or including Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- were found.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Related Properties
In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a crucial step in drug discovery to assess the pharmacokinetic profile of a compound. Various computational tools and models are used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. For some benzenesulfonamide derivatives, ADMET analysis has been performed using online servers to confirm their bioavailability and to predict properties such as absorption, toxicity, and BBB penetration. However, specific predicted ADME data for Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- is not available in the public search results.
Emerging Research Directions and Future Perspectives for Benzenesulfonamide, N 2 3 Thienyl Ethyl and Analogues
Design of Multi-Target Directed Ligands
The traditional "one-molecule, one-target" approach to drug design is increasingly being replaced by the development of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple biological targets involved in a complex disease. This strategy is particularly relevant for multifactorial conditions like neurodegenerative diseases and cancer. The benzenesulfonamide (B165840) scaffold, with its versatile chemical nature, serves as an excellent foundation for the design of MTDLs.
Researchers are actively exploring the synthesis of hybrid molecules that combine the benzenesulfonamide moiety with other pharmacophores to achieve a desired polypharmacological profile. For instance, in the context of Alzheimer's disease, derivatives of benzenesulfonamide are being evaluated as multifunctional agents. mdpi.comnih.gov These compounds are designed to not only inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) but also to prevent the aggregation of amyloid-beta plaques and reduce neuroinflammation. mdpi.comnih.gov
One notable study focused on tryptanthrin (B1681603) derivatives with benzenesulfonamide substituents. mdpi.comnih.gov The lead compound from this series demonstrated potent dual inhibition of AChE and BuChE, significant anti-neuroinflammatory activity, and the ability to chelate biometals, all of which are crucial factors in the pathology of Alzheimer's disease. mdpi.comnih.gov
Another area of interest is the development of dual inhibitors of cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs), leveraging the anti-inflammatory properties of COX-2 inhibition and the role of CAs in various physiological processes. nih.govtandfonline.com Certain benzenesulfonamide derivatives have shown the ability to potently inhibit both enzymes, offering a promising avenue for the treatment of inflammatory disorders with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govgoogle.com
| Compound Class | Target 1 | Target 2 | Therapeutic Area |
|---|---|---|---|
| Tryptanthrin-Benzenesulfonamide Hybrids | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | Alzheimer's Disease |
| Pyridazinone-Benzenesulfonamide Derivatives | Carbonic Anhydrase (CA) | Cyclooxygenase-2 (COX-2) | Inflammation |
| Imidazole-Benzenesulfonamide Hybrids | Carbonic Anhydrase IX (CA IX) | Carbonic Anhydrase XII (CA XII) | Cancer |
Strategies for Achieving Enhanced Isoform Selectivity for Specific Therapeutic Targets
While the benzenesulfonamide group is a well-established zinc-binding moiety in inhibitors of metalloenzymes like carbonic anhydrases, achieving selectivity for a specific isoform among a family of closely related enzymes is a significant challenge. nih.govmdpi.comnih.gov Isoform-selective inhibitors are highly desirable as they can minimize off-target effects and improve the therapeutic window of a drug.
A key strategy to enhance isoform selectivity is the "tail approach," which involves the modification of the molecule's periphery that extends away from the core scaffold. tandfonline.com By carefully designing the size, shape, and chemical properties of these "tails," researchers can exploit subtle differences in the active site pockets of different enzyme isoforms. For instance, introducing bulky substituents can create steric hindrance that prevents the inhibitor from binding to isoforms with smaller active sites, thereby conferring selectivity. nih.gov
Another approach involves the strategic placement of functional groups that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with unique amino acid residues present in the active site of the target isoform but not in others. mdpi.com This structure-based design is often guided by X-ray crystallography and molecular modeling studies of inhibitor-enzyme complexes.
Recent research on indole-based benzenesulfonamides has demonstrated the successful application of these strategies to develop highly potent and selective inhibitors of specific carbonic anhydrase isoforms. mdpi.com By varying the linker and substituents on the indole (B1671886) ring, researchers were able to achieve significant selectivity for hCA II over other isoforms. mdpi.com
| Strategy | Principle | Example Application |
|---|---|---|
| Tail Approach | Exploiting differences in the size and shape of the active site periphery among isoforms. | Design of selective carbonic anhydrase inhibitors. |
| Structure-Based Design | Targeting unique amino acid residues in the active site for specific interactions. | Development of isoform-selective inhibitors of NaV1.7. nih.gov |
| Bioisosteric Replacement | Substituting functional groups to fine-tune binding affinity and selectivity. | Optimization of endothelin receptor antagonists. nih.gov |
Integration with Targeted Drug Delivery Systems
The future of therapeutics lies not only in the intrinsic activity of a drug molecule but also in its ability to reach the desired site of action in the body at the right concentration. Targeted drug delivery systems aim to enhance the therapeutic efficacy of drugs while minimizing systemic toxicity. For benzenesulfonamide derivatives, including N-[2-(3-thienyl)ethyl]-, integration with such systems represents a promising frontier.
One area of exploration is the development of prodrugs. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body, often at the target site. For sulfonamides, the amino group can be derivatized to create a prodrug that is cleaved by specific enzymes, such as glutathione (B108866) S-transferase (GST), which may be overexpressed in tumor cells. This approach could allow for the targeted release of the active sulfonamide in cancer tissues.
Furthermore, nanotechnology-based drug delivery systems, such as nanoparticles, liposomes, and micelles, offer another avenue for targeted delivery. These carriers can be engineered to encapsulate benzenesulfonamide-based drugs and can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to specific receptors on diseased cells. This would increase the local concentration of the drug at the target site and reduce its exposure to healthy tissues. The thiophene (B33073) moiety in Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- may offer unique opportunities for conjugation to such delivery systems.
Development of Next-Generation Computational Methodologies for Prediction and Design
The role of computational chemistry in drug discovery has expanded dramatically, moving from being a tool for analysis to a key driver of design and prediction. For the development of Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- and its analogues, next-generation computational methodologies are indispensable.
Molecular docking and molecular dynamics (MD) simulations are routinely used to predict the binding modes of new compounds within the active site of a target protein. nih.gov These techniques provide valuable insights into the key interactions that govern binding affinity and selectivity, thereby guiding the design of more potent and specific inhibitors. For instance, docking studies have been instrumental in understanding the inhibitory mechanism of thiophene-based sulfonamides against carbonic anhydrase isoenzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. nih.gov By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can be used to predict the activity of novel, yet-to-be-synthesized molecules. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is also becoming increasingly important. These computational models can forecast the pharmacokinetic and toxicological properties of a compound early in the design phase, helping to identify and mitigate potential liabilities before significant resources are invested.
| Methodology | Application | Benefit |
|---|---|---|
| Molecular Docking | Predicting binding poses and interactions. | Guides structure-based design for improved affinity and selectivity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the drug-target complex. | Provides insights into binding stability and conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new compounds. | Accelerates lead optimization and virtual screening. nih.gov |
| In Silico ADMET Prediction | Forecasting pharmacokinetic and toxicological properties. | Early identification and mitigation of potential drug development issues. |
Q & A
What are the established synthetic routes for Benzenesulfonamide, N-[2-(3-thienyl)ethyl]-?
Level: Basic
Answer:
The synthesis typically involves a multi-step nucleophilic substitution. A primary method includes reacting benzenesulfonyl chloride with 2-(3-thienyl)ethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide bond . Optimization may require controlled stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Key Parameters Table:
| Reagent | Solvent | Base | Reaction Time | Yield |
|---|---|---|---|---|
| Benzenesulfonyl chloride | Dichloromethane | Triethylamine | 4–6 hours | 70–85% |
How can researchers characterize the structural and electronic properties of Benzenesulfonamide derivatives?
Level: Basic
Answer:
Characterization employs spectroscopic and computational methods:
- NMR Spectroscopy: H and C NMR identify proton environments and confirm sulfonamide bond formation (e.g., sulfonamide NH proton at δ 8.2–9.0 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 293.08 for CHNOS) .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian09 with B3LYP/6-311+G(d,p) basis sets .
What experimental strategies can address contradictory data on enzyme inhibition efficacy among Benzenesulfonamide derivatives?
Level: Advanced
Answer:
Contradictions in IC values (e.g., carbonic anhydrase IX inhibition ranging from 10 nM to 1 µM) may arise from structural variations or assay conditions. Mitigation strategies include:
- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy vs. methyl groups on the benzene ring) and evaluate inhibitory potency .
- Standardized Assays: Use consistent enzyme sources (e.g., recombinant human isoforms) and buffer conditions (pH 7.4, 25°C) .
- Crystallography: Resolve binding modes via X-ray co-crystallography to identify critical interactions (e.g., sulfonamide-Zn coordination in carbonic anhydrase) .
Example SAR Table:
| Derivative | R-Group | IC (nM) | Target Enzyme |
|---|---|---|---|
| Compound A | 2,5-Dimethoxy | 12 ± 2 | Carbonic Anhydrase IX |
| Compound B | 3-Thienyl | 850 ± 50 | Carbonic Anhydrase II |
How can researchers optimize the synthetic yield of Benzenesulfonamide derivatives with bulky substituents?
Level: Advanced
Answer:
Bulky groups (e.g., adamantane) hinder reaction kinetics. Optimization strategies:
- Solvent Selection: Use high-polarity solvents (e.g., DMF) to improve solubility of bulky intermediates .
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic attack efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >80% .
What methodologies are used to evaluate the biological activity of Benzenesulfonamide derivatives in vitro?
Level: Basic
Answer:
Standard assays include:
- Enzyme Inhibition: Fluorescence-based assays (e.g., CA inhibition using 4-nitrophenyl acetate hydrolysis) .
- Cell Viability: MTT assay on cancer cell lines (e.g., HT-29 colon cancer) to determine IC values .
- Binding Affinity: Surface Plasmon Resonance (SPR) to measure real-time interaction kinetics with target proteins .
How do electronic effects of substituents influence the reactivity of Benzenesulfonamide derivatives?
Level: Advanced
Answer:
Electron-withdrawing groups (e.g., -NO) increase sulfonamide acidity (pKa ~8–10), enhancing Zn coordination in enzyme active sites. Conversely, electron-donating groups (e.g., -OCH) reduce acidity but improve membrane permeability. Computational tools (e.g., Hammett σ constants) quantify these effects .
What are the challenges in scaling up Benzenesulfonamide synthesis for preclinical studies?
Level: Advanced
Answer:
Challenges include:
- Purification: Scalable techniques like continuous flow chromatography replace manual column methods .
- Byproduct Management: Optimize quenching steps (e.g., aqueous NaHCO washes) to remove excess sulfonyl chloride .
- Cost-Efficiency: Substitute expensive reagents (e.g., triethylamine with KCO) without compromising yield .
How can researchers validate target engagement of Benzenesulfonamide derivatives in cellular models?
Level: Advanced
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon ligand binding under heat stress .
- Knockdown/Rescue Experiments: Use siRNA to silence the target enzyme and assess compound efficacy restoration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
